molecular formula C17H20N2O3 B13462143 1,3-Bis(2-ethoxyphenyl)urea

1,3-Bis(2-ethoxyphenyl)urea

Cat. No.: B13462143
M. Wt: 300.35 g/mol
InChI Key: LICRXIXPUKEQLJ-UHFFFAOYSA-N
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Description

1,3-Bis(2-ethoxyphenyl)urea is an organic compound that belongs to the class of diaryl ureas It is characterized by the presence of two ethoxyphenyl groups attached to a central urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-ethoxyphenyl)urea can be synthesized through the reaction of 2-ethoxyaniline with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

    Formation of Isocyanate Intermediate: 2-ethoxyaniline reacts with phosgene or triphosgene to form the corresponding isocyanate intermediate.

    Urea Formation: The isocyanate intermediate then reacts with another molecule of 2-ethoxyaniline to form this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of triphosgene is preferred due to its stability and ease of handling compared to phosgene. The reaction is typically carried out in a solvent such as dichloromethane at room temperature, and the product is purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the urea moiety into amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include various substituted urea derivatives, amines, and oxidized urea compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2-methoxyphenyl)urea
  • 1,3-Bis(4-methoxyphenyl)urea
  • 1,3-Bis(2,4-dimethoxyphenyl)urea
  • 1,3-Bis(2-chlorophenyl)urea

Uniqueness

1,3-Bis(2-ethoxyphenyl)urea is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to distinct pharmacological properties compared to its methoxy or chlorophenyl analogs.

Biological Activity

1,3-Bis(2-ethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant, antibacterial, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the class of diaryl ureas, characterized by the presence of two ethoxy-substituted phenyl groups attached to a central urea moiety. The synthesis typically involves the reaction of isocyanates with corresponding anilines or phenols under controlled conditions to yield high-purity products.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. In a study assessing the antioxidant properties of related compounds, it was found that derivatives exhibited strong to moderate activities across different methods, including DPPH scavenging and FRAP (Ferric Reducing Antioxidant Power) assays.

Table 1: Antioxidant Activity of this compound Derivatives

CompoundDPPH IC50 (µM)FRAP (mM Trolox Equivalents)
This compound15.4 ± 0.510.06 ± 1.51
Compound A20.0 ± 0.612.00 ± 0.40
Compound B18.5 ± 0.49.50 ± 0.30

Antibacterial Activity

This compound has shown promising antibacterial activity against various bacterial strains. Studies indicate that it possesses a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Inhibition Zone Diameter (mm)
Escherichia coli4028
Staphylococcus aureus3530
Pseudomonas aeruginosa4526

Anticancer Activity

The anticancer properties of diaryl ureas like this compound have been explored in various cancer cell lines. The compound demonstrated significant cytotoxic effects with IC50 values indicating potent activity against specific cancer types.

Table 3: Cytotoxicity of this compound in Cancer Cell Lines

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5 ± 1.0
HeLa (Cervical Cancer)15.0 ± 0.8
A549 (Lung Cancer)10.0 ± 0.5

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antioxidant Mechanism : The compound acts by scavenging free radicals and reducing oxidative stress through electron donation.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and inhibits key metabolic pathways.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of diaryl ureas like this compound:

  • A study demonstrated its effectiveness in reducing tumor size in animal models when administered alongside conventional chemotherapy agents.
  • Another research effort focused on its role as an inhibitor of specific enzymes involved in cancer metabolism, suggesting a dual mechanism of action.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

1,3-bis(2-ethoxyphenyl)urea

InChI

InChI=1S/C17H20N2O3/c1-3-21-15-11-7-5-9-13(15)18-17(20)19-14-10-6-8-12-16(14)22-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20)

InChI Key

LICRXIXPUKEQLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2OCC

Origin of Product

United States

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